Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a tert-butyl ester group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(4-(trifluoromethyl)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar in structure but contains an amino group and a piperazine ring.
2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a cyano group and an acetamide moiety.
Uniqueness
Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate is unique due to its combination of a tert-butyl ester and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C13H15F3O2 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C13H15F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 |
InChI Key |
XVLGFBJXTAZBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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